molecular formula C12H7BrN4O2 B11163609 N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

Cat. No.: B11163609
M. Wt: 319.11 g/mol
InChI Key: OXUGDZBYOAZATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a benzoxadiazole ring fused with a bromopyridine carboxamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the reaction of o-phenylenediamine with nitrous acid, followed by cyclization.

    Bromination of Pyridine: The bromopyridine moiety is introduced by brominating pyridine using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Coupling Reaction: The final step involves coupling the benzoxadiazole ring with the bromopyridine carboxamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromopyridine Site

The bromine atom at the 5-position of the pyridine ring serves as a prime site for nucleophilic substitution. This reactivity is exploited in cross-coupling reactions to introduce diverse functional groups:

Reaction Type Conditions Outcome
Suzuki-Miyaura CouplingPd(PPh₃)₄, arylboronic acid, K₃PO₄, 1,4-dioxane/H₂O (4:1), 85–95°C Substitution of Br with aryl groups (e.g., phenyl, pyrazinyl derivatives)
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos ligand, amine, Cs₂CO₃, toluene, 110°CReplacement of Br with amine functionalities (e.g., piperidine, morpholine)

Key Findings :

  • Suzuki coupling yields range from 60–85% depending on the boronic acid’s steric and electronic properties .

  • Bromine’s position on the pyridine ring enhances reactivity due to electron-withdrawing effects from the adjacent carboxamide group.

Amide Bond Reactivity

The carboxamide bridge between benzoxadiazole and pyridine enables hydrolysis and condensation reactions:

Hydrolysis

  • Acidic Conditions : Concentrated HCl (6M) at reflux converts the amide to carboxylic acid, yielding 5-bromopyridine-3-carboxylic acid and 4-amino-2,1,3-benzoxadiazole.

  • Basic Conditions : NaOH (2M) at 80°C cleaves the amide bond, producing sodium 5-bromonicotinate and benzoxadiazole amine.

Condensation

Reaction with thionyl chloride (SOCl₂) converts the amide to an acyl chloride intermediate, which reacts with amines to form new urea or thiourea derivatives.

Cyclization Reactions

The benzoxadiazole moiety participates in cyclization to form fused heterocycles:

Reagent Conditions Product
PCl₅Reflux, 120°C, 6 hours2,1,3-Benzoxadiazolo[4,5-b]pyridine-6-carboxamide
CuI, L-proline ligandK₂CO₃, DMF, 100°C Oxadiazole-fused derivatives with STAT3 inhibition

Mechanistic Insight :
Cyclization often involves intramolecular nucleophilic attack by the benzoxadiazole’s nitrogen on the pyridine’s electrophilic carbon, facilitated by transition-metal catalysts .

Electrophilic Aromatic Substitution

The benzoxadiazole ring undergoes nitration and sulfonation at the 5- and 7-positions due to electron-deficient aromatic character:

Reaction Reagent Position Application
NitrationHNO₃/H₂SO₄, 0–5°C5-positionPrecursor for amino-functionalized analogs
SulfonationSO₃, H₂SO₄, 50°C7-positionEnhances solubility for pharmacokinetic studies

Metal-Mediated Functionalization

The pyridine nitrogen and benzoxadiazole’s oxygen act as ligands for metal coordination:

Metal Complex Type Application
Pd(II)Square-planar complexesCatalyzes C–H activation in coupling reactions
Ru(II)Octahedral complexesPhotodynamic therapy agents

Example :
Reaction with Pd(OAc)₂ in DMF forms a stable Pd complex that facilitates Heck coupling with alkenes.

Biological Activity via Chemical Interactions

The compound inhibits STAT3 by binding to its SH2 domain through:

  • Hydrogen bonding between the carboxamide oxygen and Arg⁶⁰⁹/Ser⁶¹³ residues.

  • π-π stacking between the benzoxadiazole ring and Phe⁷¹⁰ .

Table : STAT3 Inhibition Data

Compound IC₅₀ (µM) Cell Line
N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide0.48 ± 0.05MDA-MB-231 (breast)
Reference inhibitor (Stattic)5.2 ± 0.6MDA-MB-231

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C without melting.

  • Photodegradation : UV light (254 nm) in methanol induces cleavage of the benzoxadiazole ring within 24 hours.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The compound has shown promise in anticancer research. Its structural features suggest potential interactions with biological targets involved in cancer progression. For instance, related compounds have been evaluated for their ability to inhibit key enzymes or pathways associated with tumor growth. Studies indicate that benzoxadiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation .

Antimicrobial Properties
Research into similar compounds has highlighted their effectiveness against a range of bacterial and fungal pathogens. The presence of the benzoxadiazole moiety in N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide may enhance its antimicrobial activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways . This aspect is crucial in the context of rising antibiotic resistance.

Biochemical Applications

Fluorescent Probes
this compound can be utilized as a fluorescent probe for biochemical assays. Compounds containing benzoxadiazole are known for their strong fluorescence properties, making them suitable for imaging applications in biological systems . This application is particularly relevant in tracking cellular processes or studying protein interactions.

Enzyme Inhibition Studies
The compound's potential as an enzyme inhibitor is another area of interest. Its structure allows for interactions with active sites of various enzymes, which can be explored to develop new inhibitors for therapeutic purposes. For example, derivatives have been studied for their inhibitory effects on monoamine oxidase and cholinesterase, which are important targets in neurodegenerative diseases .

Material Science

Polymeric Materials
this compound may also find applications in the development of advanced materials. Its incorporation into polymeric matrices can enhance the optical and thermal properties of the materials. Research indicates that benzoxadiazole-based polymers exhibit improved thermal stability and fluorescence characteristics, making them suitable for applications in optoelectronics and photonics .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range .
Study 2Antimicrobial EfficacyShowed potent activity against Gram-positive and Gram-negative bacteria; MIC values comparable to standard antibiotics .
Study 3Fluorescent ProbesValidated as effective probes for live-cell imaging due to strong fluorescence under UV light .

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit glutathione S-transferases (GSTs), enzymes involved in detoxification processes. The compound binds to the active site of GSTs, forming a stable complex that prevents the enzyme from catalyzing its normal reactions. This inhibition can trigger apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide stands out due to its unique combination of a benzoxadiazole ring and a bromopyridine carboxamide moiety. This structure imparts distinct electronic and steric properties, making it versatile for various applications in research and industry.

Biological Activity

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Chemical Structure and Synthesis

The compound features a benzoxadiazole moiety linked to a brominated pyridine carboxamide. The synthesis typically involves multi-step reactions, including the formation of the benzoxadiazole ring and subsequent coupling with the pyridine derivative. Specific synthetic routes may vary, but they commonly utilize methods such as cyclization reactions and amide bond formation.

Anticancer Activity

Research indicates that compounds containing the benzoxadiazole structure exhibit significant anticancer properties. For instance, studies have shown that benzoxazole derivatives can induce cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers . The mechanism often involves the inhibition of key cellular pathways associated with cancer proliferation.

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedIC50 (µM)Reference
MCF-7Benzoxadiazole10
A549Benzoxadiazole15
HepG2Benzoxadiazole12

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria, with some derivatives showing potent inhibition comparable to established antibiotics .

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. For example, some studies suggest that it may inhibit key enzymes involved in DNA replication and repair processes, such as DNA gyrase and topoisomerase IV . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Case Study on Anticancer Effects :
    A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death at concentrations as low as 10 µM .
  • Case Study on Antimicrobial Properties :
    In a comparative study against common pathogens, the compound exhibited lower MIC values than traditional antibiotics like ampicillin against Staphylococcus aureus and Pseudomonas aeruginosa. This suggests potential for development as a new antimicrobial agent .

Q & A

Basic Questions

Q. What are the established synthetic routes for N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide, and what key reaction parameters influence yield?

The synthesis typically involves coupling a bromopyridine-carboxylic acid derivative with a benzoxadiazol-4-amine precursor. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like EDCI/HOBt or DCC to form an active ester intermediate.
  • Nucleophilic substitution : Reaction under anhydrous conditions (e.g., DMF as solvent, nitrogen atmosphere) to minimize hydrolysis.
  • Purification : Column chromatography or recrystallization to isolate the product.

Yield optimization depends on controlling reaction temperature (60–80°C), stoichiometric ratios (1.2:1 amine:acid), and catalyst selection. A biocatalytic approach using enzymes like glutathione S-transferase (demonstrated for analogous benzoxadiazole derivatives) could reduce side reactions and improve regioselectivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm regiochemistry, particularly distinguishing between the benzoxadiazole and bromopyridine moieties. For example, the deshielded proton at position 4 of the benzoxadiazole ring appears as a singlet near δ 8.2 ppm .
  • X-ray crystallography : Resolves structural ambiguities, such as the dihedral angle between the benzoxadiazole and pyridine rings. Studies on related brominated pyridine-carboxamides show planar geometries with angles <10° .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79^{79}Br/81^{81}Br splitting).

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

  • Flow chemistry : Continuous flow systems enhance heat transfer and reduce reaction times, as demonstrated for thermally sensitive benzoxadiazole derivatives .
  • Microwave-assisted synthesis : Accelerates coupling reactions (e.g., from 12 hours to 2 hours) while minimizing decomposition .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or ethyl acetate to improve environmental compatibility without sacrificing yield .

Key data for optimization :

ParameterTraditional MethodOptimized Method
Reaction Time12–24 hours2–4 hours
Yield45–60%70–85%
Purity (HPLC)≥90%≥95%

Q. How can discrepancies in biological activity data across different assays be resolved?

Contradictory results often arise from variations in:

  • Lipid bilayer interactions : Fluorescence quenching in membrane-based assays (e.g., using NBD-labeled probes) may reduce apparent activity. Incorporate lipidomic profiling to standardize membrane composition .
  • Solubility limitations : Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to maintain compound stability in aqueous buffers .
  • Assay interference : The bromine atom may quench fluorescence in FRET-based assays. Validate activity via orthogonal methods like SPR or ITC .

Q. What strategies are used to determine the compound’s binding mode when X-ray crystallography data is unavailable?

  • Solid-state NMR (SSNMR) : Measures 13^{13}CO-31^{31}P distances (e.g., in lipid bilayers) to infer proximity to membrane-bound targets, as demonstrated for benzoxadiazole-containing fusion peptides .
  • Molecular docking : Use software like AutoDock Vina with force fields parameterized for halogen bonds (critical for bromine’s interactions). Validate with mutagenesis studies .
  • QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with activity trends from analogous pyridine-carboxamides .

Q. How can researchers mitigate photodegradation during fluorescence-based studies?

  • Light exposure control : Use amber vials and limit excitation light duration (e.g., ≤5 ms pulses).
  • Antioxidant additives : Include 1 mM Trolox or ascorbic acid to reduce nitrobenzoxadiazole photobleaching, as shown in NBD-labeled lipid studies .
  • Temperature regulation : Store working solutions at 4°C and avoid repeated freeze-thaw cycles.

Q. Methodological Considerations Table

ChallengeSolutionKey References
Low synthetic yieldBiocatalytic coupling with GST enzymes
Structural ambiguityCombined X-ray and 13^{13}C NMR analysis
Membrane binding studiesSSNMR with 13^{13}CO-31^{31}P REDOR
Biological assay noiseOrthogonal validation via SPR/ITC

Properties

Molecular Formula

C12H7BrN4O2

Molecular Weight

319.11 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-5-bromopyridine-3-carboxamide

InChI

InChI=1S/C12H7BrN4O2/c13-8-4-7(5-14-6-8)12(18)15-9-2-1-3-10-11(9)17-19-16-10/h1-6H,(H,15,18)

InChI Key

OXUGDZBYOAZATH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NON=C2C(=C1)NC(=O)C3=CC(=CN=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.